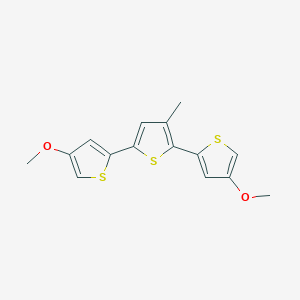
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two 4-methoxythiophen-2-yl groups attached to a central 3-methylthiophene core. The methoxy groups enhance the compound’s electronic properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene typically involves the coupling of 4-methoxythiophene derivatives with a 3-methylthiophene core. One common method is the Stille coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between organotin compounds and halides . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, THF as a solvent.
Substitution: Halogenating agents like bromine or chlorine, Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes, alkylated thiophenes.
科学的研究の応用
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy groups can enhance its binding affinity to specific targets, thereby modulating its biological activity. In electronic applications, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
- 2,5-Bis(4-methoxyphenyl)-3-methylthiophene
- 2,5-Bis(4-methoxythiophen-2-yl)thiophene
- 2,5-Bis(4-methoxyphenyl)thiophene
Uniqueness
2,5-Bis(4-methoxythiophen-2-yl)-3-methylthiophene is unique due to the presence of both methoxy and methyl groups, which enhance its electronic properties and make it more versatile in various applications. Compared to similar compounds, it offers better solubility and stability, making it a preferred choice for use in organic electronics and pharmaceuticals.
特性
CAS番号 |
402562-75-8 |
|---|---|
分子式 |
C15H14O2S3 |
分子量 |
322.5 g/mol |
IUPAC名 |
2,5-bis(4-methoxythiophen-2-yl)-3-methylthiophene |
InChI |
InChI=1S/C15H14O2S3/c1-9-4-13(12-5-10(16-2)7-18-12)20-15(9)14-6-11(17-3)8-19-14/h4-8H,1-3H3 |
InChIキー |
BKHIHKLCBACIAA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1)C2=CC(=CS2)OC)C3=CC(=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



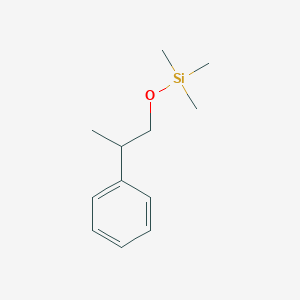
![Butanoic acid, 1-[(diethoxyphosphinyl)oxy]ethyl ester](/img/structure/B14237417.png)
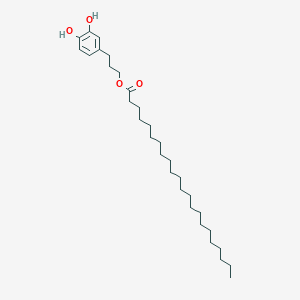
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)

![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
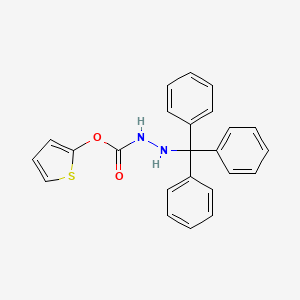
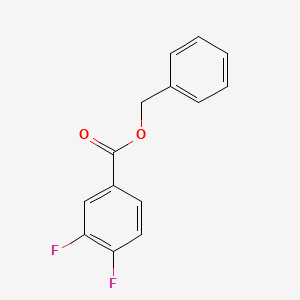
![{4-[4-(4-Hydroxyphenyl)hex-3-en-3-yl]phenoxy}acetic acid](/img/structure/B14237480.png)
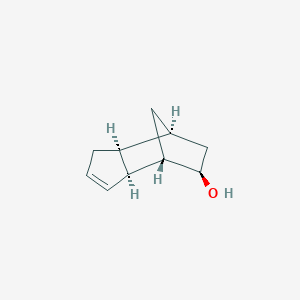
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
